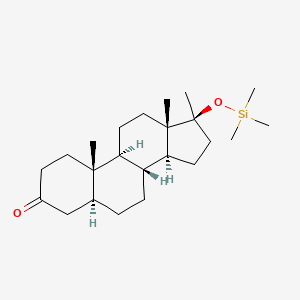
Fumonisin B2-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fumonisin B2-13C4 is a labeled analog of Fumonisin B2, a mycotoxin produced by fungi such as Fusarium verticillioides and Aspergillus niger. This compound is used primarily in scientific research to study the metabolism and toxicology of fumonisins. The labeling with carbon-13 isotopes allows for precise tracking and quantification in various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fumonisin B2-13C4 involves the incorporation of carbon-13 isotopes into the molecular structure of Fumonisin B2. This is typically achieved through the use of carbon-13 labeled precursors in the biosynthetic pathway of the producing fungi. The process involves cultivating Fusarium verticillioides or Aspergillus niger in a medium enriched with carbon-13 labeled substrates. The fungi metabolize these substrates, incorporating the carbon-13 isotopes into the fumonisin molecules.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The fungi are grown in bioreactors with controlled conditions to maximize yield. The medium is supplemented with carbon-13 labeled glucose or other suitable carbon sources. After sufficient growth and production, the fumonisins are extracted and purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Fumonisin B2-13C4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups present in the molecule.
Reduction: The carbonyl groups in the molecule can be reduced to alcohols.
Substitution: Functional groups in the molecule can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of carbonyl groups results in the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Fumonisin B2-13C4 is widely used in scientific research due to its labeled nature, which allows for detailed studies of its metabolism and toxicology. Some key applications include:
Chemistry: Used to study the chemical properties and reactivity of fumonisins.
Biology: Helps in understanding the biological pathways and mechanisms of fumonisin toxicity.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of fumonisins in the body.
Industry: Employed in the development of analytical methods for detecting fumonisins in food and feed products.
Wirkmechanismus
Fumonisin B2-13C4 exerts its effects by inhibiting sphingosine N-acyltransferase (ceramide synthase), an enzyme involved in the de novo synthesis of sphingolipids. This inhibition disrupts the sphingolipid metabolism, leading to the accumulation of sphinganine and sphingosine, which are toxic to cells. The disruption of sphingolipid metabolism affects various cellular processes, including cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Fumonisin B2-13C4 is similar to other fumonisins, such as Fumonisin B1 and Fumonisin B3, but it is unique due to its carbon-13 labeling. This labeling allows for more precise studies compared to non-labeled fumonisins.
Similar Compounds
Fumonisin B1: Another mycotoxin produced by Fusarium species, structurally similar but with different toxicological properties.
Fumonisin B3: Similar to Fumonisin B2 but with one less hydroxyl group, leading to different biological activity.
Fumonisin B4: Another analog with slight structural differences affecting its toxicity and metabolism.
This compound stands out due to its use in detailed metabolic and toxicological studies, providing insights that are not possible with non-labeled compounds.
Eigenschaften
CAS-Nummer |
1327642-63-6 |
|---|---|
Molekularformel |
C34H59NO14 |
Molekulargewicht |
709.808 |
IUPAC-Name |
(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3-carboxy-4-hydroxycarbonylbutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1/i15+1,16+1,28+1,29+1 |
InChI-Schlüssel |
UXDPXZQHTDAXOZ-QUMWXIPGSA-N |
SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Synonyme |
(2R,2’R)-1,2,3-Propanetricarboxylic Acid 1,1’-[(1S,2R)-1-[(2S,9R,11S,12S)-12-Amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] Ester-13C4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B589530.png)



![5-Amino-2-[(3-hydroxypropyl)amino]benzoic acid](/img/structure/B589537.png)

